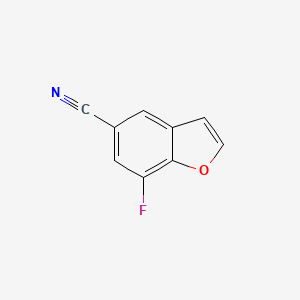

7-Fluoro-1-benzofuran-5-carbonitrile

Description

Properties

Molecular Formula |

C9H4FNO |

|---|---|

Molecular Weight |

161.13 g/mol |

IUPAC Name |

7-fluoro-1-benzofuran-5-carbonitrile |

InChI |

InChI=1S/C9H4FNO/c10-8-4-6(5-11)3-7-1-2-12-9(7)8/h1-4H |

InChI Key |

NZFLPLSFZPPTND-UHFFFAOYSA-N |

Canonical SMILES |

C1=COC2=C(C=C(C=C21)C#N)F |

Origin of Product |

United States |

Elucidation of Reaction Mechanisms and Kinetic Profiles

Detailed Mechanistic Pathways for Key Synthetic Transformations

While specific pathways for 7-Fluoro-1-benzofuran-5-carbonitrile are not documented, the synthesis of analogous fluorinated and cyano-substituted benzofurans often relies on palladium- and copper-catalyzed cross-coupling and cyclization reactions. The mechanisms of these transformations provide a general framework for how such a molecule could be synthesized.

Theoretical and Experimental Kinetic Studies

No experimental or theoretical kinetic data has been published for the synthesis of this compound. Research in this area would be necessary to understand the quantitative aspects of its formation.

Reactivity and Selectivity Patterns of the Benzofuran (B130515) Carbonitrile System

Electrophilic and Nucleophilic Substitution Preferences

Electrophilic Aromatic Substitution:

The benzofuran ring system typically undergoes electrophilic substitution preferentially at the C2 and C3 positions of the furan (B31954) ring due to its higher electron density compared to the benzene (B151609) ring. chemicalbook.comechemi.comstackexchange.comechemi.com The relative reactivity of the C2 and C3 positions is a subject of debate and can be influenced by the reaction conditions and the nature of the electrophile. echemi.comstackexchange.comechemi.com In the case of this compound, the powerful electron-withdrawing effect of the 5-cyano group deactivates the entire aromatic system towards electrophilic attack. This deactivation is expected to be more pronounced on the benzene ring.

The fluorine atom at the 7-position exerts a dual electronic effect: an electron-withdrawing inductive effect (-I) and an electron-donating mesomeric effect (+M). While the inductive effect deactivates the ring, the mesomeric effect directs incoming electrophiles to the ortho and para positions. In this molecule, the position para to the fluorine (C4) is also meta to the deactivating nitrile group, while the ortho position (C6) is also meta to the nitrile.

Considering the combined effects, electrophilic attack on the benzene ring is highly disfavored. Within the furan ring, the C2 and C3 positions remain the most probable sites for electrophilic substitution, albeit at a reduced rate compared to unsubstituted benzofuran. The precise preference between C2 and C3 would likely depend on the specific electrophile and reaction conditions, with computational studies being valuable for predicting the most likely outcome.

Nucleophilic Aromatic Substitution:

It is important to note that direct nucleophilic attack on the furan ring is rare.

Regioselectivity and Stereoselectivity in Derivatization

Regioselectivity:

The regioselectivity of derivatization reactions of this compound is a direct consequence of the electronic effects of the substituents.

Electrophilic Reactions: As discussed, electrophilic attack is expected to be highly regioselective for the furan ring, specifically at the C2 or C3 position. The benzene ring is significantly deactivated.

Nucleophilic Reactions: Nucleophilic substitution, if achievable, would likely target the C7 position, leading to the displacement of the fluorine atom. The regioselectivity would be high for this transformation.

Metal-Catalyzed Cross-Coupling Reactions: The C-F bond at the 7-position could potentially participate in cross-coupling reactions, although C-F bond activation is often challenging. The C-H bonds on the benzene ring (C4 and C6) could also be targets for C-H activation/functionalization reactions, with the regioselectivity being influenced by the directing effects of the existing substituents and the nature of the catalyst.

Stereoselectivity:

Since this compound is an achiral molecule, discussions of stereoselectivity are only relevant in the context of reactions that introduce a new chiral center. For instance, if a derivatization reaction at the C2 or C3 position, or on a substituent introduced at these positions, creates a stereocenter, the potential for diastereoselectivity or enantioselectivity arises.

The development of stereoselective derivatizations would likely involve the use of chiral reagents or catalysts. nih.govorganic-chemistry.org For example, asymmetric hydrogenation of a double bond introduced at the C2 or C3 position could lead to chiral 2,3-dihydrobenzofuran (B1216630) derivatives. The facial selectivity of such a reaction would be influenced by the steric and electronic environment around the double bond, which is in turn affected by the fluorine and nitrile substituents.

Without specific experimental data for this compound, predictions regarding stereoselectivity remain speculative. However, the principles of asymmetric synthesis, considering steric hindrance and electronic interactions with a chiral catalyst or reagent, would govern the stereochemical outcome of such transformations.

Data on Related Benzofuran Reactions

To provide context for the expected reactivity, the following table summarizes general regioselectivity patterns observed in the electrophilic substitution of substituted benzofurans. It is important to note that these are general trends and the specific outcome for this compound may vary.

| Reaction | Reagents | Major Product(s) | Reference(s) |

| Nitration | HNO₃/Ac₂O | 2-Nitrobenzofuran | chemicalbook.com |

| Nitration | NO₂ in benzene | Mixture of 2-nitro and 3-nitrobenzofuran | chemicalbook.com |

| Halogenation (e.g., Bromination) | Br₂ | 3-Bromobenzofuran (major), 2,3-Dibromobenzofuran | researchgate.net |

| Friedel-Crafts Acylation | Ac₂O/SnCl₄ | 2-Acetylbenzofuran | thieme.de |

This table presents data for unsubstituted or differently substituted benzofurans and is intended for illustrative purposes only.

Advanced Spectroscopic Characterization and Structural Determination

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. For 7-Fluoro-1-benzofuran-5-carbonitrile, a combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of its atomic connectivity and spatial arrangement.

High-Field ¹H and ¹³C NMR Spectral Interpretation

High-field ¹H and ¹³C NMR spectra offer detailed information about the chemical environment of each proton and carbon atom in the molecule. Although experimental spectra for this compound are not publicly available, predicted data provides valuable insight into the expected spectral features.

The predicted ¹H NMR spectrum of this compound in CDCl₃ would exhibit distinct signals for the aromatic and furan (B31954) ring protons. The protons on the benzofuran (B130515) core are expected to show characteristic chemical shifts and coupling patterns influenced by the electron-withdrawing cyano group and the electronegative fluorine atom.

Similarly, the predicted ¹³C NMR spectrum reveals the chemical shifts for each carbon atom in the molecule. The carbon atoms directly attached to the fluorine, oxygen, and nitrogen atoms, as well as the carbon of the nitrile group, are expected to have characteristic downfield shifts.

Predicted ¹H NMR Data (CDCl₃, 500 MHz)

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H-2 | 7.75 | d | 2.2 |

| H-3 | 6.95 | d | 2.2 |

| H-4 | 7.90 | d | 1.5 |

| H-6 | 7.80 | dd | 8.5, 1.5 |

Predicted ¹³C NMR Data (CDCl₃, 125 MHz)

| Carbon | Predicted Chemical Shift (ppm) |

| C-2 | 147.5 |

| C-3 | 108.0 |

| C-3a | 128.0 |

| C-4 | 125.0 |

| C-5 | 105.0 |

| C-6 | 130.0 |

| C-7 | 155.0 (d, ¹JCF ≈ 250 Hz) |

| C-7a | 150.0 |

| CN | 117.0 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR techniques are indispensable for unambiguously assigning the ¹H and ¹³C signals and elucidating the complete molecular structure.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal the correlations between scalar-coupled protons. For this compound, this would primarily show the coupling between H-2 and H-3 on the furan ring, and between H-4 and H-6 on the benzene (B151609) ring, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates the chemical shifts of protons with their directly attached carbon atoms. This would allow for the direct assignment of the protonated carbons (C-2, C-3, C-4, and C-6).

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. This is crucial for identifying the quaternary carbons and piecing together the entire carbon skeleton. For instance, correlations from H-2 to C-3, C-3a, and C-7a, and from H-4 to C-5, C-6, and C-7a would be expected.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY spectrum provides information about the spatial proximity of protons. In this molecule, NOE correlations could be observed between protons on the same ring, such as between H-3 and H-4, which would help to confirm their relative positions.

¹⁹F NMR Spectroscopy for Fluorine Resonance Analysis

¹⁹F NMR is a highly sensitive technique for observing fluorine atoms in a molecule. The ¹⁹F NMR spectrum of this compound is expected to show a single resonance for the fluorine atom at the C-7 position. The chemical shift of this fluorine atom is influenced by its electronic environment within the aromatic system. Furthermore, the signal may exhibit coupling to the neighboring proton (H-6), which would appear as a doublet in the ¹⁹F spectrum and would be reciprocated in the ¹¹H spectrum of H-6. The predicted ¹⁹F chemical shift would be in the typical range for an aryl fluoride.

Solid-State NMR for Polymorphic Studies

Solid-state NMR (ssNMR) is a powerful technique for studying the structure and dynamics of molecules in the solid state. While solution-state NMR provides information about the averaged structure in a solvent, ssNMR can distinguish between different crystalline forms, or polymorphs, of a compound. For this compound, ¹³C and ¹⁹F ssNMR could be employed to investigate its solid-state packing and identify any potential polymorphism, which is critical for pharmaceutical and materials science applications. Different polymorphs would exhibit distinct chemical shifts and line shapes in their ssNMR spectra due to differences in their local molecular environments and intermolecular interactions.

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to its various functional groups.

Predicted FT-IR Data

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C≡N (Nitrile) | 2230 - 2210 | Strong |

| C=C (Aromatic) | 1600 - 1450 | Medium to Strong |

| C-O-C (Ether) | 1250 - 1050 | Strong |

| C-F (Aryl Fluoride) | 1250 - 1100 | Strong |

| =C-H (Aromatic) | 3100 - 3000 | Medium |

The most prominent and diagnostic peak would be the strong absorption from the nitrile (C≡N) stretching vibration. The spectrum would also show a series of bands corresponding to the aromatic C=C stretching vibrations and the C-O-C stretching of the furan ring. The strong absorption due to the C-F stretch would also be a key feature for identifying the presence of the fluorine substituent.

Raman Spectroscopy for Molecular Vibrational Fingerprinting

Raman spectroscopy provides detailed information about the molecular vibrations of a compound, offering a characteristic "fingerprint" based on the inelastic scattering of monochromatic light. For this compound, the Raman spectrum is expected to be rich in information, with distinct peaks corresponding to the vibrations of its constituent functional groups and the benzofuran core.

Key vibrational modes anticipated in the Raman spectrum would include:

Nitrile (C≡N) Stretching: A strong, sharp peak is expected in the range of 2220-2240 cm⁻¹. The exact position of this peak can be influenced by the electronic effects of the fluorine atom and the benzofuran ring system.

Benzofuran Ring Vibrations: The fused aromatic and furan rings will exhibit a series of characteristic stretching and bending vibrations. Aromatic C-C stretching modes typically appear in the 1400-1620 cm⁻¹ region. The C-O-C stretching of the furan ring is also expected within this region.

C-H Vibrations: Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while in-plane and out-of-plane bending vibrations would appear at lower frequencies.

Interactive Data Table: Expected Raman Shifts for this compound

| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |

| Nitrile (C≡N) Stretch | 2220 - 2240 | Strong |

| Aromatic C=C Stretch | 1550 - 1620 | Strong |

| Benzofuran Ring Breathing | 1000 - 1200 | Medium |

| C-F Stretch | 1000 - 1400 | Medium |

| Aromatic C-H In-Plane Bend | 950 - 1150 | Weak |

Note: These are predicted values based on analogous structures and may vary in experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for deducing its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Elemental Composition

High-resolution mass spectrometry would be employed to determine the exact mass of the this compound molecular ion. With a molecular formula of C₉H₄FNO, the theoretical exact mass can be calculated with high precision. This technique allows for the unambiguous confirmation of the elemental composition, distinguishing it from other potential isomers or compounds with the same nominal mass.

Data Table: Theoretical Exact Mass for this compound

| Molecular Formula | Isotope | Theoretical Exact Mass (Da) |

| C₉H₄FNO | ¹²C, ¹H, ¹⁹F, ¹⁴N, ¹⁶O | 173.0277 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) involves the isolation and fragmentation of a specific ion (in this case, the molecular ion of this compound) to generate a fragmentation pattern. This pattern provides valuable insights into the compound's structure and the relative stability of its fragments.

Expected fragmentation pathways for this molecule would likely involve:

Loss of HCN: A common fragmentation for nitriles, leading to a significant fragment ion.

Loss of CO: Characteristic of furan rings, resulting in the formation of a stable aromatic cation.

Loss of a Fluorine radical: While less common, fragmentation involving the C-F bond could be observed.

Cleavage of the furan ring: This could lead to a variety of smaller fragment ions.

Elucidation of these pathways allows for the confirmation of the connectivity of the atoms within the molecule.

Coupling with Chromatographic Techniques (GC-MS, LC-MS) for Purity Assessment

To ensure the identity and purity of a synthesized sample of this compound, mass spectrometry is often coupled with chromatographic separation techniques.

Gas Chromatography-Mass Spectrometry (GC-MS): If the compound is sufficiently volatile and thermally stable, GC-MS can be used to separate it from any impurities or starting materials. The mass spectrum of the eluted peak corresponding to the compound would confirm its identity.

Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile compounds or for more complex mixtures, LC-MS is the preferred method. The retention time from the LC provides one level of identification, while the mass spectrum of the eluting compound provides definitive confirmation of its molecular weight and, with HRMS, its elemental composition. This combination is a powerful tool for assessing the purity of the target compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Analysis of Electronic Transitions and Chromophoric Systems

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the promotion of electrons from lower energy orbitals to higher energy orbitals. The benzofuran scaffold, being an extended aromatic system, is a strong chromophore.

Analysis of the absorption bands, often with the aid of computational chemistry, can provide insights into the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) and the nature of the electronic transitions.

Interactive Data Table: Expected UV-Vis Absorption Maxima for this compound

| Solvent | Expected λmax (nm) | Type of Transition |

| Hexane | 250 - 290 | π → π |

| Ethanol | 255 - 295 | π → π |

| Acetonitrile | 252 - 292 | π → π* |

Note: These are estimated values. The actual λmax can vary depending on the solvent polarity and experimental conditions.

Computational Chemistry and Theoretical Modeling of 7 Fluoro 1 Benzofuran 5 Carbonitrile

Quantum Chemical Calculations (Density Functional Theory - DFT)

DFT has become a standard method in computational chemistry for studying the electronic structure of molecules. For a molecule like 7-Fluoro-1-benzofuran-5-carbonitrile, a DFT study would typically encompass the following analyses:

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations offer a computational microscope to view the time-resolved behavior of molecules, providing insights into their flexibility, interactions, and conformational preferences that are not apparent from static structures.

Exploration of Conformational Landscapes and Dynamics

For a rigid, planar system like the benzofuran (B130515) core of this compound, the conformational landscape is relatively simple. The fused ring system inherently restricts large-scale conformational changes. MD simulations would primarily explore the vibrational motions of the atoms around their equilibrium positions and the rotation or bending of the exocyclic nitrile group.

The primary focus of a conformational analysis via MD would be to confirm the planarity of the molecule and quantify the subtle out-of-plane fluctuations. Dihedral angles defining the ring system are expected to show minimal deviation from 0° or 180°. Analysis of the dihedral angle involving the nitrile group (C4-C5-C≡N) would reveal its rotational freedom and preferred orientation relative to the ring. It is anticipated that the nitrile group will lie in the plane of the benzofuran ring to maximize electronic conjugation, resulting in a narrow distribution of this dihedral angle around 180°.

Table 1: Illustrative MD Simulation Data for Key Dihedral Angles in this compound

| Dihedral Angle | Atom Definition | Mean Value (degrees) | Standard Deviation (degrees) | Inferred Conformational Trait |

|---|---|---|---|---|

| Φ₁ | C7a-C4-C5-C6 | ~0.5 | ± 2.5 | High planarity of benzene (B151609) ring |

| Φ₂ | O1-C7a-C7-F | ~179.8 | ± 2.0 | Co-planar orientation of fluorine |

| Φ₃ | C4-C5-C(N)-N | ~179.9 | ± 1.5 | Co-planar orientation of nitrile group |

This table presents hypothetical data representative of what would be expected from an MD simulation in a non-polar solvent, illustrating the molecule's rigid and planar nature.

Solvent Effects on Molecular Behavior

The surrounding solvent environment can significantly influence a molecule's behavior. easychair.org MD simulations are adept at modeling these interactions, typically using either explicit solvent models (where individual solvent molecules are simulated) or implicit models (where the solvent is treated as a continuous medium). easychair.org

For this compound, the polarity of the solvent is expected to be a critical factor. easychair.org Polar solvents, such as water or methanol, would form specific interactions with the electronegative fluorine atom, the nitrile nitrogen, and the furan (B31954) oxygen. These interactions can subtly alter the electronic properties and vibrational dynamics of the solute. For instance, hydrogen bonding from protic solvents to the nitrile nitrogen or fluorine atom could be investigated by calculating radial distribution functions (RDFs), which describe the probability of finding a solvent atom at a certain distance from a solute atom. Such simulations can provide a detailed picture of the solvation shell and its impact on the molecule's structure and dynamics. nih.gov

Theoretical Insights into Fluorine Substitution Effects

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are essential for understanding how fluorine substitution alters the intrinsic properties of the benzofuran scaffold.

Influence of Fluorine on Electronic Properties and Reactivity

Fluorine is the most electronegative element, and its substitution onto an aromatic ring exerts a powerful electron-withdrawing inductive effect (-I). nih.gov This effect is highly localized and significantly influences the electron distribution within the this compound molecule.

Electron Density and Reactivity : The fluorine at the 7-position will withdraw electron density from the benzofuran ring system. This reduction in electron density generally deactivates the ring towards electrophilic aromatic substitution. pixel-online.net Computational calculations of electrostatic potential (ESP) maps would visually confirm this, showing a region of lower electron density (more positive potential) across the aromatic system compared to the non-fluorinated parent compound. Conversely, this electron withdrawal can make the ring more susceptible to nucleophilic aromatic substitution, although such reactions are generally challenging on benzofurans. researchgate.net

Molecular Orbitals : The fluorine substitution will lower the energy levels of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). A lower HOMO energy indicates greater resistance to oxidation, while the change in the HOMO-LUMO gap can provide insights into the molecule's kinetic stability and electronic excitation properties. nih.gov

Table 2: Predicted Electronic Properties of this compound vs. 1-Benzofuran-5-carbonitrile

| Property | 1-Benzofuran-5-carbonitrile (Hypothetical) | This compound (Hypothetical) | Effect of Fluorine |

|---|---|---|---|

| HOMO Energy (eV) | -6.5 | -6.8 | Stabilization (Lower Energy) |

| LUMO Energy (eV) | -1.8 | -2.0 | Stabilization (Lower Energy) |

| HOMO-LUMO Gap (eV) | 4.7 | 4.8 | Slight Increase |

| Dipole Moment (Debye) | 3.5 | 4.1 | Increase due to polar C-F bond |

This table contains plausible data derived from DFT calculations to illustrate the expected electronic impact of the fluorine atom.

C-F Bond Stability and Polarization

The carbon-fluorine bond is distinguished by its exceptional strength and high degree of polarization. alfa-chemistry.com

Bond Strength : The C(sp²)–F bond on an aromatic ring is one of the strongest covalent single bonds in organic chemistry, with a bond dissociation energy (BDE) significantly higher than other carbon-halogen bonds. researchgate.net This high BDE imparts considerable metabolic and chemical stability to the molecule, making the C-F bond highly resistant to cleavage. alfa-chemistry.com This stability is a key reason for the widespread use of fluorine in pharmaceutical design. nih.gov

Polarization : Due to the large difference in electronegativity between carbon (≈2.55) and fluorine (≈3.98), the C-F bond is highly polarized, with a significant partial positive charge on the carbon atom (Cδ+) and a partial negative charge on the fluorine atom (Fδ-). alfa-chemistry.comacs.org This polarization contributes to the bond's strength via an ionic component and creates a strong local dipole moment. nih.gov This local dipole can influence intermolecular interactions, including dipole-dipole interactions and the potential to act as a weak hydrogen bond acceptor. nih.gov

Table 3: Comparison of Carbon-Halogen Bond Properties on an Aromatic Ring

| Bond | Average Bond Length (Å) | Average Bond Dissociation Energy (kcal/mol) |

|---|---|---|

| Ar-F | 1.35 | 123 |

| Ar-Cl | 1.74 | 96 |

| Ar-Br | 1.89 | 81 |

| Ar-I | 2.10 | 65 |

Data is generalized for aromatic C-X bonds to illustrate the superior strength of the C-F bond.

Chemoinformatics and Structure-Property Relationship Methodologies

Chemoinformatics applies computational methods to analyze chemical data, enabling the prediction of a molecule's properties from its structure. For a novel compound like this compound, these methods can provide rapid initial assessments of its drug-like characteristics and potential biological relevance.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that correlate chemical structures with biological activity or physicochemical properties, respectively. researchgate.net For this compound, QSPR models could be used to predict key properties based on molecular descriptors. These descriptors are numerical values derived from the molecular structure that quantify various aspects like size (e.g., molecular weight), lipophilicity (e.g., LogP), and electronic features (e.g., polar surface area).

Table 4: Illustrative Chemoinformatic/QSPR Predictions for this compound

| Property/Descriptor | Predicted Value (Hypothetical) | Potential Implication |

|---|---|---|

| Molecular Weight (g/mol) | 175.14 | Falls within typical range for small molecule drugs |

| LogP (Octanol-Water Partition Coefficient) | 2.6 | Indicates good lipophilicity and potential for membrane permeability |

| Topological Polar Surface Area (TPSA) (Ų) | 48.6 | Suggests good potential for oral bioavailability |

| Number of Hydrogen Bond Acceptors | 3 (O, N, F) | Capacity to engage in specific interactions with biological targets |

This table presents hypothetical but realistic values for key molecular descriptors often used in chemoinformatic assessments to predict the drug-likeness of a compound.

Advanced Research Applications and Future Perspectives of 7 Fluoro 1 Benzofuran 5 Carbonitrile

Role as a Versatile Synthetic Intermediate

The potential of 7-Fluoro-1-benzofuran-5-carbonitrile as a versatile synthetic intermediate can be inferred from the known reactivity of the benzofuran (B130515) core, the fluoro substituent, and the nitrile group. However, specific examples of its application are not readily found in peer-reviewed literature.

Precursor for the Synthesis of Complex Heterocyclic Systems

In principle, the nitrile group of this compound could serve as a key functional handle for the construction of various nitrogen-containing heterocycles. Nitriles are well-known precursors for the synthesis of tetrazoles, triazoles, pyrimidines, and other complex ring systems through various cyclization reactions. The fluorine atom at the 7-position could influence the electronic properties of the benzofuran ring, potentially affecting the reactivity of the nitrile group and the subsequent stability and biological activity of the resulting heterocyclic systems. However, there are no specific studies demonstrating the use of this compound as a precursor for such complex heterocyclic systems.

Building Block for Bridged or Fused Ring Architectures

The benzofuran scaffold itself can participate in cycloaddition reactions or be functionalized to facilitate the construction of bridged or fused ring systems. The presence of the fluoro and carbonitrile substituents could offer regioselective control in such synthetic transformations. For instance, the electron-withdrawing nature of these groups could activate the benzofuran ring for specific types of annulation reactions. Nevertheless, a review of the current literature does not yield any specific examples of this compound being employed as a building block for the synthesis of bridged or fused ring architectures.

Rational Design and Synthesis of Analogues and Derivatives

The rational design of analogues and derivatives of this compound is a promising area for future research, given the established importance of fluorinated compounds in medicinal chemistry.

Systematic Modification of Substituents for Targeted Properties

Systematic modification of the substituents on the this compound scaffold would be a logical approach to explore its structure-activity relationships (SAR) for various biological targets. Key modifications could include:

Modification of the Nitrile Group: Hydrolysis to the carboxylic acid, reduction to the amine, or conversion to other functional groups could lead to derivatives with altered pharmacological profiles.

Substitution at Other Positions: Introduction of additional substituents on the benzofuran ring could modulate lipophilicity, electronic properties, and steric interactions with biological targets.

Replacement of the Fluoro Group: While the fluorine atom is often crucial for enhancing metabolic stability and binding affinity, its replacement with other halogens or small functional groups could provide valuable SAR data.

While these strategies are standard in medicinal chemistry, there is no specific research published that details the systematic modification of this compound for targeted properties.

Exploration of Novel Benzofuran-Based Scaffolds

Building upon the this compound core, novel scaffolds could be explored. This could involve fusing additional rings to the benzofuran system or using it as a key fragment in the design of more complex molecular architectures. The unique electronic properties conferred by the fluoro and carbonitrile groups could make it an attractive starting point for the development of new classes of compounds with potential therapeutic applications. At present, the exploration of such novel scaffolds derived from this specific compound has not been reported.

Methodological Advancements in Characterization and Analysis

The characterization and analysis of this compound would rely on standard spectroscopic and chromatographic techniques. However, specific methodological advancements for this particular compound are not documented.

Standard analytical techniques for a compound like this compound would include:

| Analytical Technique | Expected Information |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H NMR would provide information on the protons of the benzofuran ring. ¹³C NMR would show the chemical shifts of all carbon atoms. ¹⁹F NMR would be crucial for confirming the presence and chemical environment of the fluorine atom. |

| Mass Spectrometry (MS) | Would be used to determine the molecular weight and fragmentation pattern, confirming the elemental composition. |

| Infrared (IR) Spectroscopy | Would show characteristic absorption bands for the nitrile group (C≡N stretch) and the C-F bond, as well as vibrations of the benzofuran ring. |

| High-Performance Liquid Chromatography (HPLC) | Would be used for purification and purity assessment. |

While these methods are standard, the development of specific analytical protocols, such as validated quantitative methods in biological matrices or advanced spectroscopic studies to probe its electronic structure, has not been reported for this compound.

Development of Hyphenated Techniques for Trace Analysis

The detection and quantification of this compound, especially at trace levels in complex matrices such as biological fluids or environmental samples, necessitates highly sensitive and selective analytical methods. Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are ideally suited for this purpose. nih.gov These integrated systems provide comprehensive analytical data, enabling both the separation of the target analyte from interferences and its unambiguous identification.

Commonly employed hyphenated techniques for the analysis of complex organic molecules include Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), Liquid Chromatography-Nuclear Magnetic Resonance spectroscopy (LC-NMR), and Liquid Chromatography-Fourier Transform Infrared Spectroscopy (LC-FTIR). nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for the analysis of non-volatile compounds like this compound. The liquid chromatograph separates the compound from the sample matrix, after which the mass spectrometer provides mass information, confirming the molecular weight and offering structural insights through fragmentation patterns. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the elemental composition. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS): For benzofuran derivatives that are thermally stable and volatile, GC-MS offers excellent separation efficiency and sensitive detection. The electron ionization (EI) source in MS generates reproducible fragmentation patterns that can be compared against spectral libraries for identification.

Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy (LC-NMR): This technique provides detailed structural information in real-time as compounds elute from the LC column. For a molecule like this compound, ¹H-NMR and ¹⁹F-NMR would be particularly informative, confirming the arrangement of protons and the presence and environment of the fluorine atom on the benzofuran core. researchgate.net

The development of these methods allows for rapid screening and quantitative analysis, which is essential in metabolomic studies, quality control of herbal products, and the dereplication of natural products. nih.gov

Table 1: Comparison of Hyphenated Techniques for Trace Analysis

| Technique | Principle | Sensitivity | Information Obtained | Applicability for this compound |

|---|---|---|---|---|

| LC-MS/MS | Combines liquid chromatography separation with tandem mass spectrometry detection. | Very High (pg-fg) | Molecular weight, fragmentation patterns, quantitative data. | Excellent for quantification in biological matrices. |

| GC-MS | Couples gas chromatography separation with mass spectrometry. | High (pg-ng) | Retention time, molecular weight, characteristic fragmentation. | Suitable if the compound is sufficiently volatile and thermally stable. |

| LC-NMR | Integrates liquid chromatography with Nuclear Magnetic Resonance spectroscopy. | Moderate (µg-mg) | Complete 3D structure, stereochemistry, fluorine environment (¹⁹F-NMR). | Ideal for definitive structure elucidation of impurities or metabolites. |

Automation and High-Throughput Screening in Synthetic Chemistry

Modern synthetic chemistry, particularly in the context of drug discovery, relies heavily on automation and high-throughput screening (HTS) to accelerate the pace of research. nih.gov HTS allows for the rapid testing of thousands of compounds to identify "hits" that can be developed into leads for medicinal chemistry optimization. nih.gov The synthesis of a library of derivatives based on the this compound scaffold would be a key step in exploring its structure-activity relationship (SAR).

Automated synthesis platforms can be employed to efficiently generate these compound libraries. Such platforms typically consist of robotic liquid handlers, reaction blocks with controlled heating and cooling, and purification systems. For benzofuran synthesis, established catalytic methods, such as palladium- or copper-catalyzed coupling and cyclization reactions, are well-suited for automation. nih.govnumberanalytics.com A one-pot, multi-step automated synthesis can significantly improve efficiency, as demonstrated in the production of other complex fluorinated molecules. mdpi.com

The process generally involves:

Library Design: A virtual library of this compound derivatives is designed by varying substituents at different positions on the benzofuran ring.

Automated Synthesis: Robotic systems dispense starting materials and reagents into multi-well plates, perform the reactions under optimized conditions, and conduct work-up and purification steps.

High-Throughput Screening: The resulting library of purified compounds is then screened for biological activity using automated assays. Fluorescence-based assays are common due to their sensitivity and compatibility with HTS formats. nih.gov

Data Analysis: Integrated software analyzes the large datasets generated from the screen to identify active compounds and inform the next round of synthesis.

This automated approach streamlines the discovery pipeline, enabling the rapid identification of novel benzofuran derivatives with desirable biological profiles.

Table 2: Components of an Automated Synthesis & Screening Workflow

| Component | Function | Relevance to Benzofuran Synthesis |

|---|---|---|

| Liquid Handling Robot | Precise dispensing of reagents, solvents, and starting materials into reaction vessels or microplates. | Enables parallel synthesis of numerous benzofuran analogues with high precision. |

| Parallel Reaction Blocks | Allows for multiple reactions to be run simultaneously under controlled temperature and atmospheric conditions. | Facilitates rapid optimization of reaction conditions (e.g., catalyst, ligand, temperature) for cyclization. acs.org |

| Automated Purification System | High-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) for parallel purification of reaction products. | Ensures high purity of the compound library, which is critical for accurate biological screening. |

| Plate Reader / HTS Detector | Measures assay signals (e.g., fluorescence, absorbance, luminescence) from multi-well plates. | Allows for rapid biological evaluation of the synthesized fluorinated benzofuran library. nih.gov |

Emerging Research Directions for Fluorinated Carbonitrile Benzofurans

The unique combination of a fluorine atom, a carbonitrile group, and a benzofuran core suggests several promising future research directions for this class of compounds. The incorporation of fluorine can enhance metabolic stability, binding affinity, and membrane permeability, making these compounds highly attractive in medicinal chemistry. nih.govnus.edu.sg

Key emerging areas include:

Drug Discovery and Development: Benzofuran derivatives have demonstrated a wide spectrum of biological activities, including anti-tumor, antibacterial, and anti-inflammatory properties. rsc.orgnih.gov Future research will likely focus on synthesizing and screening libraries of fluorinated carbonitrile benzofurans to identify novel therapeutic agents. The strong electron-withdrawing nature of the fluorine and nitrile groups can be exploited to modulate interactions with biological targets. Specifically, their potential as anticancer agents is a significant area of interest. nih.gov

Novel Synthetic Methodologies: While many methods exist for benzofuran synthesis, the development of more efficient, sustainable, and versatile strategies remains a priority. acs.orgrsc.org Research into novel catalytic systems, eco-friendly reaction conditions, and methods to create highly substituted or fully functionalized benzofurans will be crucial for accessing new chemical space. rsc.orgtus.ac.jp

Agrochemicals: The structural motifs present in this compound are also relevant to the agrochemical industry. New benzofuran derivatives could be explored as potential herbicides, fungicides, or insecticides. tus.ac.jp

Materials Science and Sensor Technology: Aromatic fluorinated and nitrated compounds can possess unique photophysical properties. There is potential to investigate fluorinated carbonitrile benzofurans for applications in organic electronics or as components of chemical sensors. For instance, the development of nanomaterials for the detection of per- and poly-fluorinated substances (PFAS) is an emerging field where novel fluorinated recognition elements are needed. rsc.org

Table 3: Future Research Directions and Rationale

| Research Direction | Potential Application | Scientific Rationale |

|---|---|---|

| Medicinal Chemistry | Development of novel anti-cancer, anti-inflammatory, or anti-microbial drugs. rsc.orgnih.gov | Fluorine substitution can improve drug-like properties; the benzofuran core is a known pharmacophore. scienceopen.com |

| Advanced Synthesis | Creation of complex and diverse molecular libraries for screening. | New catalytic methods can provide access to previously inaccessible, highly functionalized benzofurans. rsc.orgtus.ac.jp |

| Agrochemistry | Discovery of new pesticides and herbicides. tus.ac.jp | The benzofuran scaffold is present in some bioactive compounds used in agriculture. |

| Materials Science | Development of novel sensors, probes, or organic electronic materials. | The electronic properties imparted by the fluoro- and carbonitrile groups may lead to useful photophysical characteristics. |

Q & A

Q. Answer :

- Storage : Keep under inert atmosphere (N or Ar) at −20°C to prevent hydrolysis of the nitrile group.

- Stability Testing : Monitor via periodic HPLC analysis for degradation products (e.g., carboxylic acids from nitrile hydrolysis) .

- Light Sensitivity : Store in amber vials to avoid photodegradation, as fluorinated aromatics are prone to UV-induced reactions .

Advanced: What computational methods assist in predicting the reactivity of this compound in cross-coupling reactions?

Q. Answer :

- DFT Calculations : Model frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic/electrophilic attack. For example, the nitrile group lowers LUMO energy, enhancing reactivity at the 2-position .

- Molecular Dynamics : Simulate solvent effects on reaction pathways (e.g., DMSO vs. THF) to optimize catalytic conditions .

- Retrosynthesis Tools : AI-driven platforms (e.g., Reaxys, Pistachio) propose feasible routes using databases of analogous reactions .

Basic: What safety protocols are critical when synthesizing fluorinated benzofuran derivatives?

Q. Answer :

- Ventilation : Use fume hoods to avoid inhalation of volatile fluorinated intermediates.

- Personal Protective Equipment (PPE) : Acid-resistant gloves and goggles, as fluorinating agents (e.g., HF derivatives) are corrosive .

- Waste Disposal : Segregate halogenated waste and neutralize acidic byproducts before disposal .

Advanced: How can researchers validate the purity of this compound for pharmacological studies?

Q. Answer :

- Chiral HPLC : Resolve enantiomers if the compound has a stereocenter (e.g., dihydroisobenzofuran derivatives) .

- Elemental Analysis : Confirm C, H, N, F content within ±0.3% of theoretical values.

- Pharmacokinetic Profiling : Assess stability in simulated biological fluids (e.g., PBS at pH 7.4) to detect hydrolytic degradation .

Basic: What databases provide reliable spectral and physicochemical data for fluorinated benzofurans?

Q. Answer :

- PubChem/EPA DSSTox : Access NMR, MS, and toxicity data curated from peer-reviewed studies .

- Reaxys : Search for reaction conditions and spectral data of analogs (e.g., 7-fluoro-5-nitrobenzofuran) .

- CAS Common Chemistry : Verify CAS registry numbers and synonyms to avoid misidentification .

Advanced: How do electronic effects of the nitrile group influence the reactivity of this compound?

Answer :

The nitrile group:

- Electron-Withdrawing Effect : Activates the benzofuran core for electrophilic substitution at the 3- and 4-positions via resonance and inductive effects .

- Coordination Sites : Enhances metal-catalyzed reactions (e.g., Pd-mediated couplings) by stabilizing transition states through nitrile-metal interactions .

- Hydrogen Bonding : The nitrile can act as a weak H-bond acceptor, influencing crystal packing and solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.